Ethyl 3-chloro-6-(p-tolyl)pyridazine-4-carboxylate
Overview
Description
Ethyl 3-chloro-6-(p-tolyl)pyridazine-4-carboxylate is a chemical compound belonging to the class of pyridazines, which are heterocyclic aromatic organic compounds. This compound features a pyridazine ring substituted with a chlorine atom at the 3-position and a p-tolyl group at the 6-position, along with an ethyl ester group at the 4-position. Pyridazines are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as pyridazine derivatives and appropriate halogenating agents.
Halogenation: The pyridazine ring is halogenated at the 3-position using chlorine gas or a suitable chlorinating agent under controlled conditions.
Substitution Reaction: The p-tolyl group is introduced at the 6-position through a substitution reaction, often involving a palladium-catalyzed cross-coupling reaction.
Esterification: The carboxylic acid group is converted to an ethyl ester using ethanol in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, resulting in different structural isomers.
Substitution: Substitution reactions at the pyridazine ring can introduce various functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Palladium catalysts, copper(I) iodide, and various ligands are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids, aldehydes, and ketones.
Reduction Products: Hydrogenated derivatives with altered electronic properties.
Substitution Products: A wide array of functionalized pyridazines with diverse biological activities.
Scientific Research Applications
Ethyl 3-chloro-6-(p-tolyl)pyridazine-4-carboxylate has found applications in several scientific fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound exhibits biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Medicine: It has potential therapeutic applications, including antiviral, antibacterial, and anticancer properties.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-chloro-6-(p-tolyl)pyridazine-4-carboxylate exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Ethyl 3-chloro-6-(m-tolyl)pyridazine-4-carboxylate: Similar structure with a meta-tolyl group instead of para-tolyl.
Ethyl 3-bromo-6-(p-tolyl)pyridazine-4-carboxylate: Bromine atom at the 3-position instead of chlorine.
Ethyl 3-chloro-6-(p-methoxyphenyl)pyridazine-4-carboxylate: Methoxy group at the para-position of the phenyl ring.
Uniqueness: Ethyl 3-chloro-6-(p-tolyl)pyridazine-4-carboxylate stands out due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the chlorine atom and the para-tolyl group provides unique electronic and steric properties that differentiate it from other pyridazine derivatives.
Properties
IUPAC Name |
ethyl 3-chloro-6-(4-methylphenyl)pyridazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-3-19-14(18)11-8-12(16-17-13(11)15)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJROJWVTSESSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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